molecular formula C18H18N4O3 B2632748 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole CAS No. 2034283-46-8

2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole

Cat. No.: B2632748
CAS No.: 2034283-46-8
M. Wt: 338.367
InChI Key: PEOFQBAJSPLRHT-UHFFFAOYSA-N
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Description

2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a methoxypyrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrrolidine or indole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole apart is the combination of the methoxypyrazine, pyrrolidine, and indole groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1H-indol-2-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-17(20-8-7-19-16)25-13-6-9-22(11-13)18(23)15-10-12-4-2-3-5-14(12)21-15/h2-5,7-8,10,13,21H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFQBAJSPLRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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